(1-(4-aminobutyl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride
Overview
Description
(1-(4-aminobutyl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride: is a chemical compound that belongs to the class of 1,2,3-triazoles. These compounds are known for their diverse applications in various fields such as pharmaceuticals, agrochemicals, and materials science. The presence of the triazole ring imparts unique chemical properties to the compound, making it a valuable subject of study in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-(4-aminobutyl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride typically involves the use of click chemistry, specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This method is favored due to its high efficiency and selectivity. The general synthetic route involves the following steps:
Preparation of the azide precursor: This involves the conversion of a suitable amine to its corresponding azide.
Cycloaddition reaction: The azide is reacted with an alkyne in the presence of a copper catalyst to form the 1,2,3-triazole ring.
Functionalization: The resulting triazole is further functionalized to introduce the aminobutyl and methanol groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(1-(4-aminobutyl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of dihydrotriazoles.
Substitution: Formation of N-substituted triazoles.
Scientific Research Applications
(1-(4-aminobutyl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly as enzyme inhibitors and receptor modulators.
Industry: Utilized in the development of new materials with unique properties, such as corrosion inhibitors and photostabilizers.
Mechanism of Action
The mechanism of action of (1-(4-aminobutyl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and dipole interactions with biological receptors, influencing various biochemical pathways. For example, it may inhibit enzymes by binding to their active sites, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: Another triazole derivative with similar chemical properties but different biological activities.
Imidazole: A heterocyclic compound with a nitrogen-containing ring, used in various pharmaceutical applications.
Tetrazole: A compound with a four-nitrogen ring, known for its use in medicinal chemistry.
Uniqueness
(1-(4-aminobutyl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of the aminobutyl and methanol groups enhances its solubility and potential for forming hydrogen bonds, making it a versatile compound in research and industrial applications.
Properties
IUPAC Name |
[1-(4-aminobutyl)triazol-4-yl]methanol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N4O.ClH/c8-3-1-2-4-11-5-7(6-12)9-10-11;/h5,12H,1-4,6,8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXKATJFHPORKMG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=NN1CCCCN)CO.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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